molecular formula C11H13NO3S B6646371 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid

2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid

Cat. No. B6646371
M. Wt: 239.29 g/mol
InChI Key: WMMCVDNOTYALLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid, also known as MCTA, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. MCTA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid is not fully understood. However, it is believed that 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid has also been shown to possess anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid has been shown to possess anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to possess anti-tumor activity in various animal models of cancer. 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid is its potential use in the treatment of various inflammatory diseases and cancer. It has also been shown to be well-tolerated in animal studies, which is a positive indicator for its potential use in humans. One of the limitations of 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid is its limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid. One area of research could be the development of more efficient synthesis methods for 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid, which could increase its availability and lower its cost. Another area of research could be the investigation of the potential use of 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid and its potential use in humans.

Synthesis Methods

2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-methylcyclopropanecarbonyl chloride, which is then reacted with thiophene-2-amine to obtain 2-methylcyclopropanecarbonylthiophene-2-amine. This intermediate is then reacted with ethyl chloroacetate to obtain ethyl 2-(2-methylcyclopropanecarbonylamino)-2-thiophen-2-ylacetate. Finally, this compound is hydrolyzed to obtain 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid.

Scientific Research Applications

2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid has been extensively studied for its potential use in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. 2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid has also been shown to possess anti-tumor activity, and has been studied for its potential use in the treatment of various types of cancer.

properties

IUPAC Name

2-[(2-methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-6-5-7(6)10(13)12-9(11(14)15)8-3-2-4-16-8/h2-4,6-7,9H,5H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCVDNOTYALLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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